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Compound of Interest

Compound Name: Psma-alb-56

Cat. No.: B12416903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis

pathway of PSMA-ALB-56, a promising radioligand for targeted radionuclide therapy of

prostate cancer. The information is compiled from preclinical and clinical research to support

professionals in the fields of radiopharmaceutical development and oncology.

Chemical Structure of PSMA-ALB-56
PSMA-ALB-56 is a urea-based prostate-specific membrane antigen (PSMA)-targeting

radioligand. Its structure is designed for optimal pharmacokinetics, incorporating an albumin-

binding moiety to enhance blood circulation time and tumor accumulation.[1][2] The molecule

consists of several key functional units:

PSMA-binding motif: A glutamate-urea-lysine unit that selectively binds to the enzymatic

pocket of PSMA, which is overexpressed on prostate cancer cells.[1]

Spacer: A naphthylalanine/tranexamic acid/lysine linker that connects the PSMA-binding

motif to the chelator.[1]

Chelator: A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage

responsible for stably chelating therapeutic radionuclides, most notably Lutetium-177 (¹⁷⁷Lu).

[1]
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Albumin-Binding Moiety (ABM): A 4-(p-tolyl)butyric acid group attached to the lysine in the

spacer. This moiety reversibly binds to circulating albumin, thereby extending the

radioligand's half-life in the bloodstream.

The molecular formula of PSMA-ALB-56 is C₆₆H₉₅N₁₁O₁₈, and its molecular weight is 1330.52

g/mol .

Synthesis Pathway
The synthesis of PSMA-ALB-56 is achieved through a multi-step solid-phase synthesis

process. The general workflow involves the sequential coupling of amino acid derivatives and

other key building blocks onto a solid support resin, followed by cleavage and purification.

Solid-Phase Synthesis Solution Phase

Resin Precursor 1Fmoc-protected amino acids Precursor 2Coupling Compound 3bp-(tolyl)butyric acid coupling
HBTU, DIPEA Compound 4b

1. Dde deprotection (2% hydrazine)
2. DOTA-tris(t-Bu)ester coupling

HBTU, DIPEA Crude PSMA-ALB-56

Cleavage from resin and deprotection
(TFA/TIPS/H₂O) Purified PSMA-ALB-56

RP-HPLC Purification

Click to download full resolution via product page

Figure 1. Solid-phase synthesis pathway of PSMA-ALB-56.

Experimental Protocols
Solid-Phase Synthesis of PSMA-ALB-56
The synthesis of PSMA-ALB-56 is carried out on a solid support, typically a resin. The

following steps outline the general procedure:

Resin Swelling and Conditioning: The precursor resin is swelled in anhydrous

dichloromethane (DCM) and conditioned in dimethylformamide (DMF).

Coupling of the Albumin-Binding Moiety: 4-(p-tolyl)butyric acid is activated with HBTU (2-(1H-

benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of

DIPEA (N,N-diisopropylethylamine) in anhydrous DMF and coupled to the resin-bound

precursor. The reaction proceeds for 1 hour with gentle agitation.
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Deprotection: The Nα-Dde protecting group is removed using a solution of 2% hydrazine in

DMF. This step is performed twice for 10 minutes each.

Chelator Conjugation: DOTA-tris(t-Bu)ester is activated with HBTU and DIPEA in anhydrous

DMF and coupled to the deprotected amine. The coupling reaction proceeds for 3 hours with

gentle agitation.

Cleavage and Deprotection: The final compound is cleaved from the resin and

simultaneously deprotected using a mixture of trifluoroacetic acid (TFA), triisopropylsilane

(TIPS), and water (95:2.5:2.5 v/v) for 2 hours.

Purification: The crude product is dissolved in a 1:1 mixture of acetonitrile (ACN) and water

and purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The

final product is obtained after lyophilization with a purity of >99%.

Radiolabeling of PSMA-ALB-56 with Lutetium-177
The labeling of PSMA-ALB-56 with ¹⁷⁷Lu is a critical step for its therapeutic application. Both

manual and automated protocols have been developed.

Manual Radiolabeling Protocol:

Reagents:

PSMA-ALB-56 precursor

¹⁷⁷LuCl₃ in 0.04 M HCl

Sodium acetate buffer (0.1 M)

L-methionine (30 mg/mL) as an antioxidant

Procedure:

In a reaction vial, combine 160 µL of sodium acetate buffer, 10 µL of L-methionine, and 30

µg of the PSMA-ALB-56 precursor.

Add approximately 2 mCi of ¹⁷⁷LuCl₃.
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Heat the mixture at 95 °C for 15 minutes.

This method typically yields a radiochemical purity of >97% without the need for further

purification.

Automated Radiolabeling Protocol:

For higher activities (>2 GBq), an automated synthesis module is employed to handle the

increased levels of radioactivity and radiolysis.

Key Adjustments for Automation:

Higher concentrations of antioxidants (L-methionine and ascorbic acid) are used during

both the radiolabeling and formulation steps to mitigate radiolysis.

A solid-phase extraction (SPE) purification step is integrated into the automated process.

The final product is formulated in a larger volume.

These optimized automated conditions result in radiochemical purities exceeding 98.9% and

excellent stability for up to 120 hours.

Quantitative Data
The following tables summarize key quantitative data for PSMA-ALB-56 and its ¹⁷⁷Lu-labeled

counterpart.

Parameter Value Reference

Molecular Formula C₆₆H₉₅N₁₁O₁₈

Molecular Weight 1330.52 g/mol

Synthesis Yield 19.8%

Purity (post-HPLC) >99%

Table 1. Physicochemical and

Synthesis Data for PSMA-ALB-

56.
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Parameter Value Reference

Radiochemical Purity (Manual) >97%

Radiochemical Purity

(Automated)
>98.9%

Tumor Uptake (PC-3 PIP cells,

2h)
48-50%

Tumor Uptake (PC-3 PIP cells,

4h)
55-59%

Internalized Fraction (2h) 15-22%

Internalized Fraction (4h) 17-25%

Table 2. In Vitro Data for

[¹⁷⁷Lu]Lu-PSMA-ALB-56.

Organ/Tissue
Normalized Absorbed
Dose (Gy/GBq)

Reference

Tumor Lesions 6.64 ± 6.92

Kidneys 2.54 ± 0.94

Salivary Glands 0.87 ± 0.43

Red Marrow 0.29 ± 0.07

Table 3. Clinical Dosimetry

Data for [¹⁷⁷Lu]Lu-PSMA-ALB-

56 in mCRPC Patients.

Biological Activity and Significance
PSMA-ALB-56, when radiolabeled with ¹⁷⁷Lu, demonstrates rapid accumulation in tumor

tissues and enhanced clearance from the bloodstream and non-target organs, leading to a

favorable tumor-to-background ratio. Clinical studies in patients with metastatic castration-

resistant prostate cancer (mCRPC) have shown that [¹⁷⁷Lu]Lu-PSMA-ALB-56 is well-tolerated
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and results in higher absorbed doses in tumor lesions compared to other PSMA radioligands,

although doses to the kidneys and red marrow are also increased. The enhanced

pharmacokinetic properties conferred by the albumin-binding moiety make PSMA-ALB-56 a

significant compound in the ongoing development of more effective radioligand therapies for

prostate cancer.
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Figure 2. Mechanism of action for [¹⁷⁷Lu]Lu-PSMA-ALB-56.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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